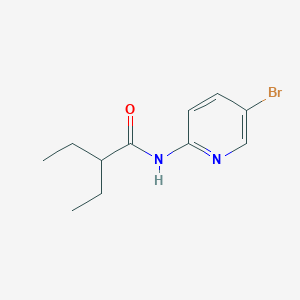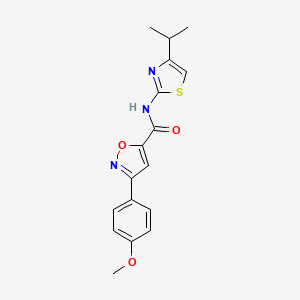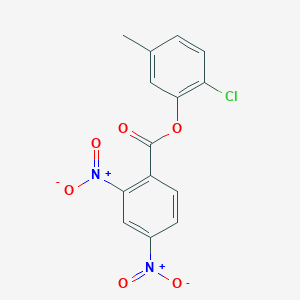
N-(5-bromo-2-pyridinyl)-2-ethylbutanamide
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-ethylbutanamide, also known as BPEB, is a chemical compound that has been extensively studied in scientific research for its potential use in drug development. BPEB belongs to the class of pyridine derivatives and has a molecular weight of 282.21 g/mol.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2-ethylbutanamide acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, N-(5-bromo-2-pyridinyl)-2-ethylbutanamide increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and improved cognitive function. N-(5-bromo-2-pyridinyl)-2-ethylbutanamide has also been found to have an allosteric modulatory effect on DAT, which can further enhance its inhibitory activity.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-ethylbutanamide has been found to have several biochemical and physiological effects. In animal studies, N-(5-bromo-2-pyridinyl)-2-ethylbutanamide has been shown to increase locomotor activity and improve cognitive function. It has also been found to have a neuroprotective effect in animal models of Parkinson's disease, which suggests that it may have potential therapeutic benefits for this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-2-ethylbutanamide has several advantages for lab experiments. It has high affinity and selectivity for DAT, which makes it a useful tool for investigating the role of DAT in various neurological disorders. It is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, N-(5-bromo-2-pyridinyl)-2-ethylbutanamide has some limitations as well. It has a relatively short half-life, which can make it difficult to use in certain experiments. It also has limited solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-ethylbutanamide. One potential area of interest is the development of N-(5-bromo-2-pyridinyl)-2-ethylbutanamide-based therapeutics for neurological disorders such as Parkinson's disease and ADHD. Another potential area of interest is the development of new imaging agents based on N-(5-bromo-2-pyridinyl)-2-ethylbutanamide that can be used to investigate the role of DAT in various neurological disorders. Additionally, further research is needed to better understand the allosteric modulatory effect of N-(5-bromo-2-pyridinyl)-2-ethylbutanamide on DAT and its potential therapeutic implications.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-ethylbutanamide has been extensively studied in scientific research for its potential use in drug development. It has been found to have high affinity and selectivity for the dopamine transporter (DAT) and has been used as a ligand in imaging studies to investigate the role of DAT in various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-8(4-2)11(15)14-10-6-5-9(12)7-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAYOPJXSPJONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-ethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842715.png)
![4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4842731.png)
![N-[3-(diethylamino)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4842738.png)

![1-benzyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4842746.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4842754.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842761.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4842764.png)
![3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4842774.png)
![2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4842782.png)
![3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4842787.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4842804.png)
